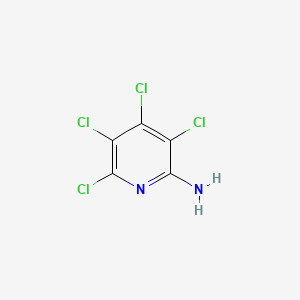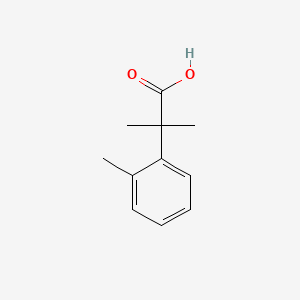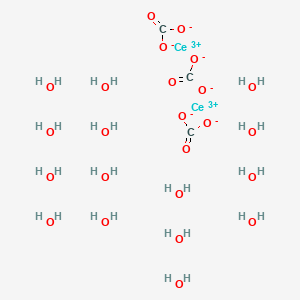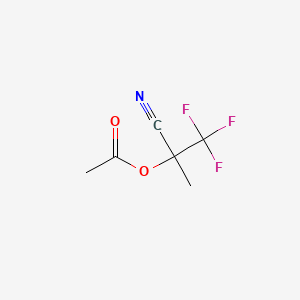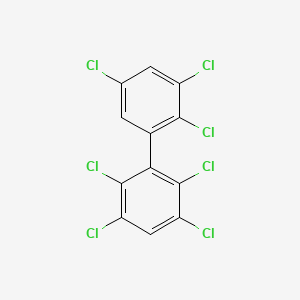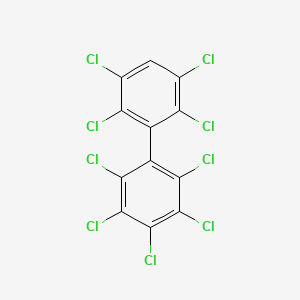
2,2',3,3',4,5,5',6,6'-Nonachlorbiphenyl
Übersicht
Beschreibung
2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl is a useful research compound. Its molecular formula is C12HCl9 and its molecular weight is 464.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.88e-11 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Referenzstandard für PCB-Analyse
“2,2’,3,3’,4,4’,5,5’,6,6’-Decachlorbiphenyl” (auch bekannt als PCB 209) ist ein vollständig chloriertes, nicht-koplanares Biphenyl . Es wird als Referenzstandard für die Analyse von polychlorierten Biphenylen (PCB) verwendet .
Cytochrom P450 Enzyminduktionsvermögen
PCB 209 wurde auf sein Cytochrom P450 (P450) Enzyminduktionsvermögen getestet . Dies ist wichtig, um die Wechselwirkung der Verbindung mit biologischen Systemen und ihre potenziellen Auswirkungen auf die menschliche Gesundheit zu verstehen .
Genetische Toxizität
PCB 209 wurde auch auf seine genetische Toxizität getestet . Dies hilft bei der Beurteilung des Potenzials der Verbindung, genetische Schäden oder Mutationen zu verursachen .
Endokrin-modulierende Wirkungen
Studien wurden durchgeführt, um die endokrin-modulierenden Wirkungen von PCB 209 zu verstehen . Dies ist entscheidend für die Bewertung der potenziellen Auswirkungen der Verbindung auf das endokrine System, das Hormone im Körper reguliert .
Umweltverschmutzung und Toxikologie
“2,2’,3,3’,4,4’,5,5’,6,6’-Nonachlorbiphenyl” ist eine Art von polychloriertem Biphenyl (PCB) -Kongener . Forschungen wurden durchgeführt, um seine Rolle bei der Umweltverschmutzung und Toxikologie zu verstehen . Dies umfasst die Untersuchung seines Vorkommens in Hausstaub aus E-Schrott-Recyclinganlagen und seine Auswirkungen auf die berufliche Exposition .
Wirkmechanismus
Target of Action
2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs) and is a synthetic organic compound Like other pcbs, it is known to bioaccumulate and cause harmful health effects .
Mode of Action
Pcbs in general are known to interact with cellular membranes due to their lipophilic nature .
Biochemical Pathways
Pcbs are known to interfere with various biochemical processes, including those involved in the metabolism of lipids and proteins .
Pharmacokinetics
Pcbs in general are known to have low water solubility and high lipid solubility, leading to bioaccumulation in fatty tissues . They are also known to be resistant to metabolic breakdown, leading to long-term persistence in the body .
Result of Action
Pcbs in general are known to cause a variety of harmful health effects, including neurotoxicity, immunotoxicity, and endocrine disruption .
Action Environment
The action of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl, like other PCBs, can be influenced by various environmental factors. For instance, the presence of other pollutants can affect the bioavailability and toxicity of PCBs . Additionally, factors such as temperature and pH can influence the stability and efficacy of PCBs .
Biochemische Analyse
Biochemical Properties
2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins involved in xenobiotic metabolism. This compound can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes are crucial for the detoxification and elimination of foreign substances from the body. The interactions between 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl and these enzymes often involve binding to the active sites, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl on various cell types and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . Additionally, exposure to 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can lead to oxidative stress, disrupting normal cellular functions and potentially causing cell damage or death.
Molecular Mechanism
At the molecular level, 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites, altering their normal function. Additionally, 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which means its effects can persist for extended periods. Long-term exposure to 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl has been associated with chronic toxicity and adverse effects on cellular function. Studies have shown that this compound can accumulate in tissues, leading to prolonged biological effects even after the initial exposure has ceased .
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl in animal models vary with different dosages. At lower doses, this compound may cause subtle biochemical and cellular changes, while higher doses can lead to more severe toxic effects. Threshold effects have been observed, where certain dosages result in significant adverse outcomes, such as liver damage, immune system suppression, and reproductive toxicity. High doses of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can be particularly harmful, leading to acute toxicity and even death in some cases .
Metabolic Pathways
2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl is involved in several metabolic pathways, primarily related to its detoxification and elimination from the body. This compound is metabolized by phase I and II enzymes, including cytochrome P450 enzymes and conjugating enzymes such as glutathione S-transferases. These metabolic processes help to convert 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl into more water-soluble forms that can be excreted from the body. The metabolic rate can be slow, leading to bioaccumulation and prolonged biological effects .
Transport and Distribution
Within cells and tissues, 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments. The distribution of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can be influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as adipose tissue and the liver .
Subcellular Localization
The subcellular localization of 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2,2’,3,3’,4,5,5’,6,6’-Nonachlorobiphenyl may localize to the endoplasmic reticulum, where it can interact with enzymes involved in xenobiotic metabolism. The localization of this compound within cells can influence its ability to exert toxic effects and disrupt normal cellular functions .
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,5,6-tetrachlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HCl9/c13-2-1-3(14)7(16)4(6(2)15)5-8(17)10(19)12(21)11(20)9(5)18/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFFTDRFWYFAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HCl9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074170 | |
| Record name | 2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-77-1 | |
| Record name | PCB 208 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PCB 208 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5,5',6,6'-Nonachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5,5',6,6'-NONACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F764L5V9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1594127.png)
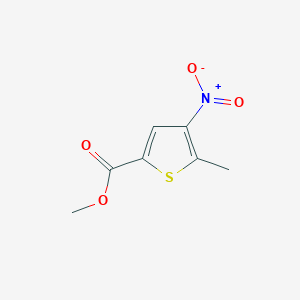

![Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/new.no-structure.jpg)
